Bis(benzimidazol-1-yl)dimethylsilane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

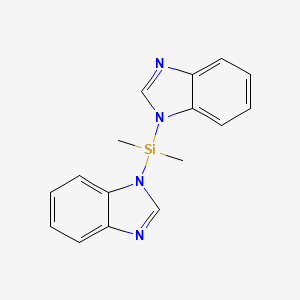

Bis(benzimidazol-1-yl)dimethylsilane is a compound that features a silicon atom bonded to two benzimidazole groups and two methyl groups Benzimidazole is a bicyclic molecule composed of a benzene ring fused to an imidazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of bis(benzimidazol-1-yl)dimethylsilane typically involves the reaction of benzimidazole with dimethyldichlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, which acts as a catalyst. The general reaction scheme is as follows:

- Benzimidazole is deprotonated using a base.

- The deprotonated benzimidazole reacts with dimethyldichlorosilane to form this compound.

The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the desired product in high yield and purity.

化学反応の分析

Types of Reactions

Bis(benzimidazol-1-yl)dimethylsilane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can lead to the formation of silane derivatives.

Substitution: The benzimidazole groups can participate in substitution reactions, where other functional groups replace hydrogen atoms on the benzimidazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while reduction can produce silane derivatives.

科学的研究の応用

Corrosion Inhibition

One of the notable applications of bis(benzimidazol-1-yl)dimethylsilane is its use as a corrosion inhibitor for mild steel in acidic environments. Research has demonstrated that this compound can effectively reduce corrosion rates in aggressive media such as hydrochloric acid (HCl) and sulfuric acid (H2SO4).

Case Study: Corrosion Inhibition Efficiency

A study conducted by Zainol Abidin et al. (2022) investigated the performance of bis-benzimidazole as a corrosion inhibitor. The results indicated:

- Inhibition Efficiency : 100% in 1 M HCl and 92.51% in 1 M H2SO4 at a concentration of 0.01 M after 8 hours of immersion.

- Mechanism : The compound adsorbs chemically onto the mild steel surface, forming a protective film that inhibits corrosion activity.

| Acid Medium | Concentration | Immersion Time | Inhibition Efficiency |

|---|---|---|---|

| HCl | 0.01 M | 8 hours | 100% |

| H2SO4 | 0.01 M | 8 hours | 92.51% |

This demonstrates this compound's effectiveness as a corrosion inhibitor, providing a cost-effective solution for protecting metal surfaces in industrial applications .

The biological applications of this compound are also significant, particularly in the development of new antimycobacterial agents.

Case Study: Antimycobacterial Activity

Research published by a team studying bis-(imidazole/benzimidazole)-pyridine derivatives highlighted the potential of these compounds against Mycobacterium tuberculosis (Mtb). Key findings include:

- Activity Against Drug-resistant Strains : The synthesized compounds exhibited excellent anti-TB activity against both replicating and non-replicating Mtb.

- Safety Profile : The compounds were found to be non-cytotoxic with promising absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

This research underscores the potential of bis-benzimidazole derivatives as candidates for new anti-TB drugs, addressing the urgent need for effective treatments against resistant strains .

Catalytic Properties

This compound also shows promise in catalytic applications, particularly in organometallic chemistry.

Case Study: Ligand Properties in Catalysis

A study exploring bis(benzimidazolin-2-ylidenes) revealed their role as ligands in nickel-catalyzed reactions. The findings suggest:

- Impact on Catalysis : The structural variations of these ligands significantly influence the catalytic efficiency and selectivity in various reactions.

- Applications : These ligands can be utilized in cross-coupling reactions and other transformations relevant to organic synthesis.

This highlights the versatility of bis-benzimidazole derivatives as effective ligands in catalytic processes, enhancing reaction outcomes and efficiency .

作用機序

The mechanism of action of bis(benzimidazol-1-yl)dimethylsilane depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with nucleic acids or proteins, affecting their function. The exact molecular targets and pathways involved vary based on the context of its use.

類似化合物との比較

Similar Compounds

Benzimidazole: The parent compound, which forms the basis for many derivatives.

Dimethylsilane: A simpler silane compound without the benzimidazole groups.

Bis(benzimidazol-1-yl)methane: A similar compound where the silicon atom is replaced by a carbon atom.

Uniqueness

Bis(benzimidazol-1-yl)dimethylsilane is unique due to the presence of both silicon and benzimidazole groups in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

生物活性

Bis(benzimidazol-1-yl)dimethylsilane (BBDMS) is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activities, and mechanisms of action of BBDMS, supported by relevant studies and data.

Synthesis of this compound

BBDMS is synthesized through the reaction of benzimidazole derivatives with dimethylsilane. The general synthetic pathway involves the nucleophilic substitution of halogenated silanes with benzimidazole, leading to the formation of the desired silane compound. The process often requires specific conditions such as elevated temperatures and the presence of a base to facilitate the reaction.

Antimicrobial Activity

BBDMS and its derivatives have shown significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| BBDMS | Staphylococcus aureus | 5.2 μM |

| BBDMS | Escherichia coli | 12.5 μM |

| BBDMS | Mycobacterium smegmatis | 10 μM |

Studies indicate that BBDMS exhibits a broad spectrum of activity, inhibiting bacterial growth effectively, which suggests its potential application in treating bacterial infections .

Anticancer Activity

Research has demonstrated that BBDMS possesses significant anticancer properties. In particular, it has been shown to sensitize cancer cells to radiation therapy, enhancing the efficacy of treatment while minimizing toxicity to normal cells.

Mechanism of Action:

- Reactive Oxygen Species (ROS) Generation: BBDMS induces the formation of ROS within cancer cells, leading to oxidative stress.

- DNA Damage: The generated ROS cause DNA strand breaks, activating cellular pathways that lead to apoptosis.

- Cell Cycle Arrest: The phosphorylation of p53 protein leads to upregulation of p21, resulting in G2/M arrest in the cell cycle.

In vitro studies on human melanoma A375 cells revealed that treatment with BBDMS resulted in significant cell death and reduced viability at concentrations as low as 5 μM .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of BBDMS against clinical isolates from patients with infectious wounds. The results indicated that BBDMS achieved over 80% growth inhibition in several strains, demonstrating its potential as an effective antimicrobial agent .

Study 2: Anticancer Properties

In another investigation, BBDMS was tested on various cancer cell lines, including liver (SK-Hep1) and breast (MDA-MB-231) cancer cells. The compound exhibited IC50 values ranging from 5.2 μM to 26.09 μM across different cell lines, indicating potent anticancer activity .

特性

IUPAC Name |

bis(benzimidazol-1-yl)-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4Si/c1-21(2,19-11-17-13-7-3-5-9-15(13)19)20-12-18-14-8-4-6-10-16(14)20/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCZJGLYXCEHIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(N1C=NC2=CC=CC=C21)N3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。